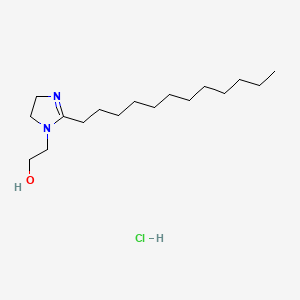
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is a heterocyclic organic compound. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol typically involves the reaction of dodecylamine with glyoxal in the presence of ethanol. The reaction proceeds through the formation of an intermediate imidazoline, which is then reduced to the desired imidazole derivative. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole derivatives, while reduction produces imidazoline compounds.
Scientific Research Applications
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Heptadecyl-2-imidazolin-1-yl)ethanol
- 2-(2-Dodecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt. These features contribute to its distinct chemical properties and applications.
Properties
CAS No. |
71242-00-7 |
|---|---|
Molecular Formula |
C17H35ClN2O |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-18-13-14-19(17)15-16-20;/h20H,2-16H2,1H3;1H |
InChI Key |
IABPCVNQGAPWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NCCN1CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


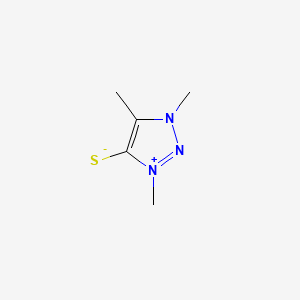
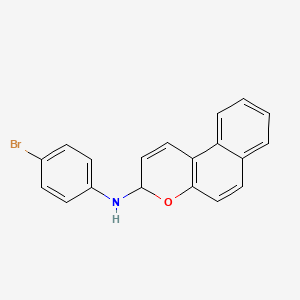
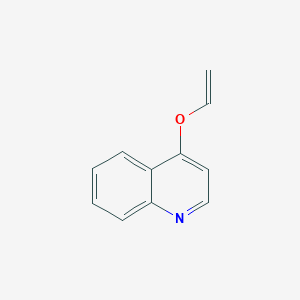
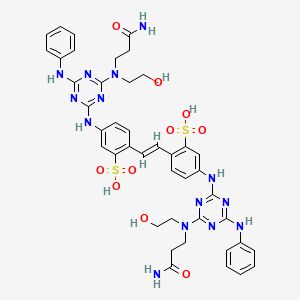

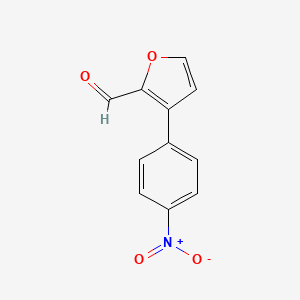
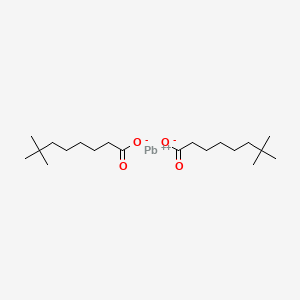
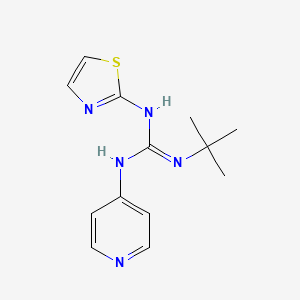

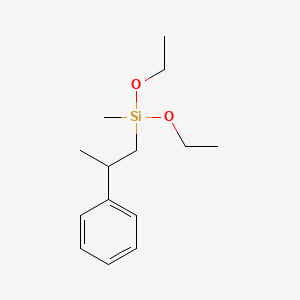
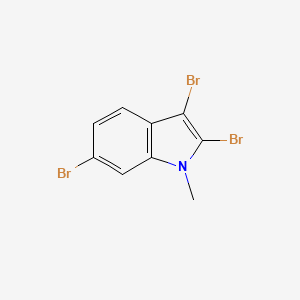
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
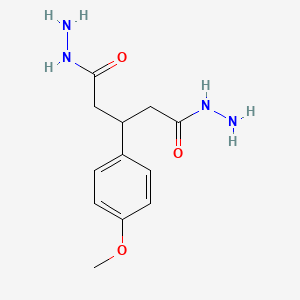
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
